N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a hydroxyamino group at the 4-position and a methyl group at the 5-position of the quinoline ring, with an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, which yields the hydroxyamino derivative . The reaction conditions often include the use of methanol as a solvent and recrystallization to purify the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form aminoquinoline derivatives.
Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as phenylhydrazine are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine involves its interaction with cellular components. The hydroxyamino group can form reactive intermediates that interact with DNA, leading to the formation of DNA adducts. This can result in mutagenic and genotoxic effects, which are of interest in cancer research .
Comparison with Similar Compounds
Similar Compounds
4-Nitroquinoline 1-oxide: A precursor in the synthesis of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine, known for its carcinogenic properties.
Quinoxaline 1,4-di-N-oxides: Compounds with similar structural features and biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyamino group allows for unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biology.
Properties
CAS No. |
13442-07-4 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-10(7)8(11-13)5-6-12(9)14/h2-6,13-14H,1H3 |
InChI Key |
FLGDCHZQYUQJHN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
Canonical SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.